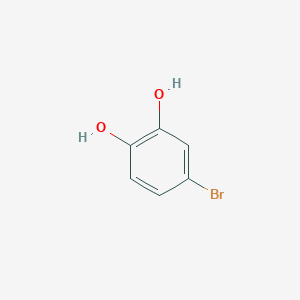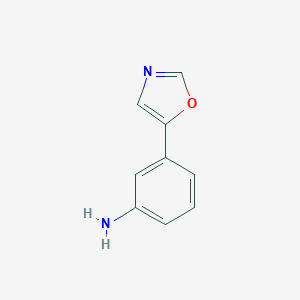
3-(1,3-オキサゾール-5-イル)アニリン
説明
3-(1,3-Oxazol-5-yl)aniline, also known as 1,3-oxazol-5-yl aniline, is an organic compound used in a variety of scientific research applications. It is a primary amine that is a derivative of aniline, and is characterized by its five-membered oxazole ring. This compound is widely used in the synthesis of pharmaceuticals, materials science, and agrochemicals due to its unique properties.
科学的研究の応用
工業用途における腐食抑制
3-(1,3-オキサゾール-5-イル)アニリンは、特に1 M HCl溶液において、腐食防止剤としての有効性を調査されてきました . この化合物は、工業用機器の寿命を延ばすために不可欠な、低炭素鋼表面に保護的な吸着層を形成することにより、高い保護効果を発揮します。 腐食防止剤としてのこの化合物の効率は、濃度とともに増加しますが、温度の上昇とともに低下します。 この用途は、低炭素鋼が使用され、腐食性の酸性溶液にさらされている産業において重要です。
医薬品研究
医薬品分野では、3-(1,3-オキサゾール-5-イル)アニリンを含むオキサゾール誘導体が、創薬における可能性について研究されています。 この化合物の医薬品における特定の用途は直接的には見つかりませんでしたが、オキサゾール誘導体は、抗菌性とアンチモノオキシダーゼ活性を有する化合物の合成において役割を果たすことが知られています . これは、3-(1,3-オキサゾール-5-イル)アニリンが、新規医薬品の合成における貴重な前駆体または中間体となり得ることを示唆しています。
環境科学
環境科学では、腐食防止剤としての3-(1,3-オキサゾール-5-イル)アニリンの使用は、環境的影響も伴います。 工業用材料を腐食から保護することにより、金属の劣化と環境への有害物質の放出の可能性の環境への影響を軽減するのに役立ちます。 これは、低炭素技術と持続可能な工業慣行の目標と一致しています .
生化学
検索結果では、3-(1,3-オキサゾール-5-イル)アニリンの生化学における特定の用途は見つかりませんでしたが、オキサゾール誘導体は一般的に、さまざまな生物活性における役割のために、生化学において重要です。 それらは、しばしば酵素阻害、タンパク質相互作用、および生物活性分子の開発の研究に関与しています .
分析化学
分析化学では、化合物の特性は、化学種を検出および定量するための分析方法の開発に利用できます。 腐食研究で示されているように、3-(1,3-オキサゾール-5-イル)アニリンの電気化学的特性は、電気化学センサーとアッセイにおける潜在的な用途を示唆しています .
作用機序
Target of Action
The primary target of 3-(1,3-Oxazol-5-yl)aniline (3-OYA) is mild steel . Mild steel is widely used in various industries due to its availability, physical properties, and cost-effectiveness . It experiences significant corrosion when exposed to acidic solutions used in processes such as acid de-scaling, oil well acidizing, acid pickling, petrochemical processes, and industrial cleaning .
Mode of Action
3-OYA acts as a corrosion inhibitor for mild steel, particularly in acidic conditions . It interacts with the mild steel surface to form a protective adsorption layer, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . Both physical and chemical adsorption mechanisms occur on the mild steel surface .
Biochemical Pathways
The formation of a protective adsorption layer on the mild steel surface is a key aspect of its mode of action .
Pharmacokinetics
Its high adsorption–inhibition activity on the mild steel surface has been confirmed .
Result of Action
The result of 3-OYA’s action is the significant reduction of corrosion in mild steel. In a study, 3-OYA, at a concentration of 0.05 mM, exhibited an outstanding protection efficacy of 93.5% . This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface .
Action Environment
The action of 3-OYA is influenced by environmental factors such as the concentration of the inhibitor and the temperature. The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . This suggests that the compound’s action, efficacy, and stability are sensitive to these environmental conditions.
Safety and Hazards
特性
IUPAC Name |
3-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELNJDAOGTASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372304 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157837-31-5 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

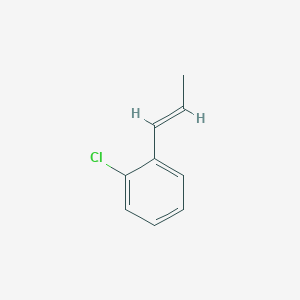
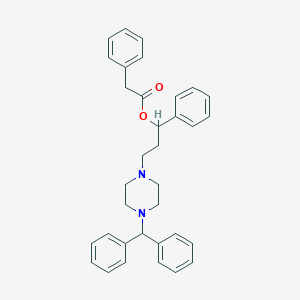
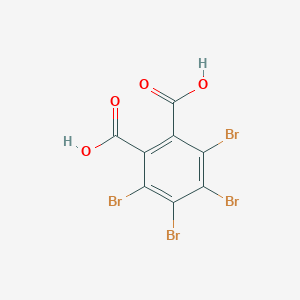
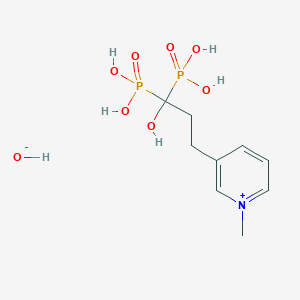


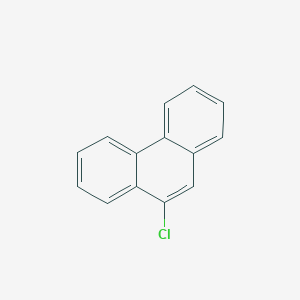
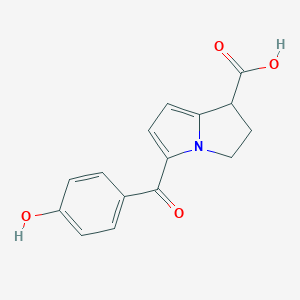



![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
